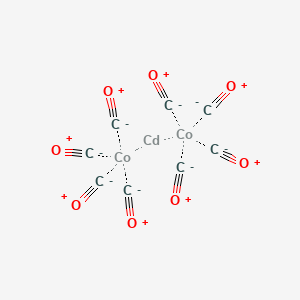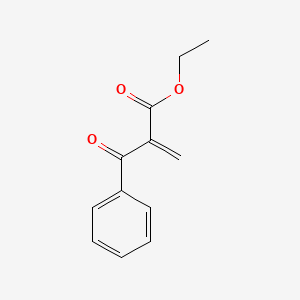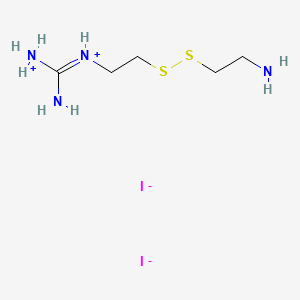
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is a chemical compound with the molecular formula C5H16I2N4S2 It is a guanidine derivative that contains both amino and disulfide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide typically involves the reaction of guanidine with a disulfide-containing compound. One common method is the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, the use of carbamoyl isothiocyanates as starting materials for the synthesis of multisubstituted guanidines has been reported .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar guanylation reactions. The choice of catalysts and reaction conditions can be optimized for scalability and cost-effectiveness. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides good yields and is suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide undergoes various types of chemical reactions, including:
Oxidation: The disulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide group can be reduced to thiols.
Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted guanidines and amines.
Wissenschaftliche Forschungsanwendungen
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other guanidine derivatives and as a catalyst in organic reactions.
Biology: Investigated for its potential as an antibacterial agent and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an antiviral and anticancer agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of (2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through oxidation or reduction reactions . Additionally, the guanidine group can interact with nucleic acids and proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine: A simple guanidine compound with similar basicity and reactivity.
Thiourea: Contains a similar sulfur-containing functional group but differs in its reactivity and applications.
Cyanamide: Used in the synthesis of guanidine derivatives and has similar reactivity in guanylation reactions.
Uniqueness
(2-((2-Aminoethyl)dithio)ethyl)guanidine dihydriodide is unique due to its combination of amino, disulfide, and guanidine functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
40775-08-4 |
|---|---|
Molekularformel |
C5H16I2N4S2 |
Molekulargewicht |
450.2 g/mol |
IUPAC-Name |
[amino(azaniumyl)methylidene]-[2-(2-aminoethyldisulfanyl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C5H14N4S2.2HI/c6-1-3-10-11-4-2-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H |
InChI-Schlüssel |
KLEVBMWLJICYQK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSSCC[NH+]=C([NH3+])N)N.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



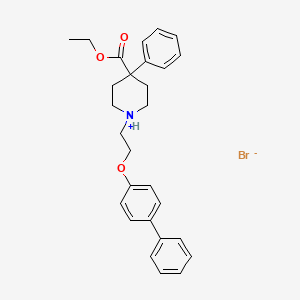
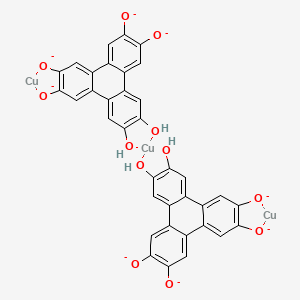
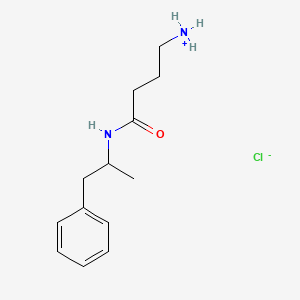
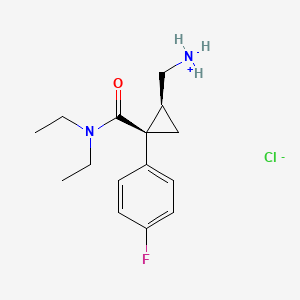





![Aluminum, tris[4-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato]-](/img/structure/B13737639.png)
